Morpholinoanthracycline MX

Description

Historical Context of Anthracycline Development for Antineoplastic Applications

The quest for effective cancer treatments led to the discovery of anthracyclines, a class of chemotherapeutic agents derived from Streptomyces bacteria. wikipedia.org The journey began in the early 1960s with the isolation of daunorubicin (B1662515) and doxorubicin (B1662922) from Streptomyces peucetius. nih.govnih.gov These compounds demonstrated potent antineoplastic activity and became cornerstones in the treatment of numerous cancers, including leukemias, lymphomas, and various solid tumors. wikipedia.orgnumberanalytics.comresearchgate.net

Anthracyclines primarily exert their cytotoxic effects through two main mechanisms: intercalating into the DNA of cancer cells and inhibiting the enzyme topoisomerase II. wikipedia.orgnih.govnumberanalytics.com This dual action disrupts DNA replication and repair, leading to cell death. nih.gov The flat, tetracyclic anthraquinone (B42736) backbone of the molecule inserts itself between DNA base pairs, while the attached sugar moiety sits (B43327) in the minor groove, contributing to the destabilization of the DNA structure. wikipedia.orgnih.gov

Despite their broad efficacy, the clinical use of first-generation anthracyclines is significantly hampered by dose-limiting cardiotoxicity. wikipedia.orgnih.gov This severe side effect prompted extensive research into developing synthetic and semi-synthetic analogs. nih.govnih.gov The goal was to create new compounds with an improved therapeutic index—retaining or enhancing the antitumor effects while minimizing harmful effects on healthy tissues, particularly the heart. nih.gov This led to the synthesis of thousands of analogs, though only a select few, such as epirubicin (B1671505) and idarubicin, have achieved widespread clinical use, offering similar efficacy to doxorubicin but with a somewhat reduced risk of cardiotoxicity. wikipedia.org

Rationale for Morpholino Moiety Incorporation in Anthracycline Analogues

In the ongoing effort to refine the therapeutic properties of anthracyclines, medicinal chemists have focused on modifying their chemical structure. One of the most promising strategies has been the incorporation of a morpholino group, typically by replacing the amino group at the 3' position of the daunosamine (B1196630) sugar. researchgate.netiiarjournals.orgtudublin.ie This specific chemical alteration is designed to address the primary limitations of earlier anthracyclines.

The introduction of the morpholino moiety confers several advantageous properties:

Reduced Cardiotoxicity : A key driver for this modification is the potential to decrease the severe cardiotoxic side effects associated with parent compounds like doxorubicin. researchgate.netascopubs.org Studies on various morpholino derivatives have shown they exhibit lower toxicity in animal models compared to the original anthracyclines. researchgate.netiiarjournals.org

Increased Lipophilicity : The morpholino group increases the lipophilicity (fat-solubility) of the compound. ascopubs.orgnih.gov This characteristic is believed to enhance the drug's ability to penetrate cell membranes and potentially cross the blood-brain barrier, opening possibilities for treating brain tumors. ascopubs.orgnih.gov

Overcoming Multidrug Resistance (MDR) : Cancer cells can develop resistance to chemotherapy, often by actively pumping drugs out of the cell using efflux pumps. Morpholinoanthracyclines have demonstrated an ability to circumvent this mechanism. researchgate.nettudublin.ieaacrjournals.org They show effectiveness against tumor cells that have become resistant to conventional anthracyclines like Adriamycin (doxorubicin). aacrjournals.orgwikigenes.orgnih.gov

Altered Cellular Pharmacokinetics : Research indicates that the morpholino substitution changes how the drug is taken up and distributed within the cell. Compared to doxorubicin, which primarily localizes in the nucleus, morpholino derivatives like MX2 show more significant accumulation in the cytoplasm. nih.gov Their influx into and efflux out of the cell are also much more rapid. nih.gov

Recent studies suggest that modifications to the daunosamine moiety can separate the DNA-damaging effects from chromatin-damaging effects. acs.orgnih.gov While the combination of both is linked to severe side effects, compounds that primarily induce chromatin damage without significant DNA damage may retain potent anticancer activity with a better safety profile. nih.gov The development of morpholinoanthracyclines represents a targeted effort to create a more effective and less toxic generation of cancer therapeutics.

Overview of Morpholinoanthracycline MX (MX2) as a Model Compound in Preclinical Oncology Research

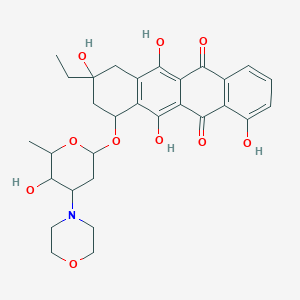

This compound, commonly known as MX2 (or KRN8602), is a novel, semi-synthetic anthracycline derivative that has emerged as a significant compound in preclinical cancer research. ascopubs.orgnih.govunimelb.edu.au It is chemically defined as 3'-deamino-3'-morpholino-13-deoxo-10-hydroxycarminomycin. ascopubs.org MX2 exemplifies the strategic chemical modifications designed to improve upon first-generation anthracyclines.

A defining feature of MX2 is its potent cytotoxicity against a wide range of experimental tumors, with activity often similar or superior to that of Adriamycin (doxorubicin). wikigenes.orgresearchgate.net Crucially, MX2 retains its effectiveness against cancer cell lines that have developed multidrug resistance, a major obstacle in chemotherapy. aacrjournals.orgwikigenes.orgnih.gov For instance, in human tumor cell lines with up to 200-fold resistance to Adriamycin, the resistance to MX2 was only marginal (0.7- to 2.3-fold). aacrjournals.org

The mechanism of action for MX2 involves the inhibition of topoisomerase II, consistent with other anthracyclines. nih.govcymitquimica.com However, its cellular behavior is distinct. MX2 accumulates more readily in both drug-sensitive and resistant cells compared to Adriamycin, and a larger proportion of the drug is retained within the cells after exposure. aacrjournals.org Interestingly, while Adriamycin is primarily confined to the cell nucleus, MX2 shows predominant fluorescence in the cytoplasm, though it is also present in the nucleus. nih.gov This suggests that in addition to topoisomerase II inhibition, other cytotoxic mechanisms may be at play. nih.gov

Preclinical studies have highlighted the potential of MX2 in treating challenging cancers. It has demonstrated strong growth-inhibitory effects against glioma (brain tumor) cells in vitro and has been shown to prolong survival in animal models of meningeal carcinomatosis and retard the growth of implanted gliomas. nih.govnih.gov Its efficacy has also been noted in models of human breast carcinoma. researchgate.net These promising findings have established MX2 as a key model compound for investigating the next generation of anthracycline-based therapies.

Research Findings on this compound (MX2)

In Vitro Cytotoxicity of MX2

The following table summarizes the in vitro efficacy of MX2 against various cancer cell lines, comparing its activity to other established chemotherapeutic agents.

| Cell Line/Tumor Type | Drug | IC50 / LD50 Value | Comparative Efficacy | Source |

| C6 Glioma | MX2 | IC50: 6.5 ± 1.0 ng/ml | More potent than ADM and ACNU | unimelb.edu.au |

| Adriamycin (ADM) | IC50: Higher than MX2 | unimelb.edu.au | ||

| ACNU (Nitrosourea) | IC50: Higher than MX2 | unimelb.edu.au | ||

| C6 Glioma | MX2 | LD50: 10.5 ng/ml | Markedly more potent than BCNU | nih.gov |

| BCNU (Carmustine) | LD50: 465 ng/ml | nih.gov | ||

| K562 (Myelogenous Leukemia) | MX2 | Similar activity to ADM | nih.gov | |

| Adriamycin (ADM) | Similar activity to MX2 | nih.gov | ||

| K562/ADM (ADM-Resistant Leukemia) | MX2 | Activity similar to parental cell line | Overcomes ADM resistance | aacrjournals.orgnih.gov |

| Adriamycin (ADM) | High resistance (e.g., 200-fold) | aacrjournals.org |

IC50 (half maximal inhibitory concentration) and LD50 (lethal dose, 50%) values represent the concentration of a drug that is required for 50% inhibition/cell death in vitro.

In Vivo Efficacy of MX2 in Animal Models

The table below outlines the results from in vivo studies using animal models to test the antitumor activity of MX2.

| Animal Model | Tumor Type | Treatment | Key Findings | Source |

| Rats | Meningeal Carcinomatosis (Walker 256) | Intravenous MX2 | Significantly prolonged survival time | nih.gov |

| Rats | Subcutaneously Implanted Glioma | Intravenous MX2 | Significantly retarded tumor growth | nih.gov |

| Mice | Intracerebrally Inoculated C6 Glioma | Intravenous MX2 | Inhibited tumor growth | unimelb.edu.au |

| Mice | P388 Leukemia (ADM-Resistant) | Intravenous MX2 | Effective against resistant tumors; increased life-span | wikigenes.orgresearchgate.net |

| Nude Mice | Human Breast Carcinoma Xenografts (MX-1) | Intravenous MX2 | Marked antitumor effect, similar to ADM | researchgate.net |

| Nude Mice | Human Gastric Adenocarcinoma Xenografts | Intravenous MX2 | Effective against 3 out of 4 tested xenografts | researchgate.net |

Properties

CAS No. |

105026-49-1 |

|---|---|

Molecular Formula |

C30H35NO10 |

Molecular Weight |

569.6 g/mol |

IUPAC Name |

9-ethyl-4,6,9,11-tetrahydroxy-7-(5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl)oxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C30H35NO10/c1-3-30(38)12-16-22(19(13-30)41-20-11-17(25(33)14(2)40-20)31-7-9-39-10-8-31)29(37)24-23(27(16)35)26(34)15-5-4-6-18(32)21(15)28(24)36/h4-6,14,17,19-20,25,32-33,35,37-38H,3,7-13H2,1-2H3 |

InChI Key |

OOJMDEXIJQBVTR-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O |

Canonical SMILES |

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O |

Synonyms |

morpholinoanthracycline MX |

Origin of Product |

United States |

Mechanistic Investigations of Morpholinoanthracycline Mx

Elucidation of Cellular and Molecular Mechanisms of Antitumor Action

The antitumor properties of Morpholinoanthracycline MX are believed to arise from a multifaceted interaction with cellular components, leading to the disruption of critical processes and ultimately, cell death. The key mechanisms investigated include its interaction with topoisomerase II, its effects on DNA and nucleic acid synthesis, the induction of programmed cell death, and its impact on mitochondrial function.

Topoisomerase II Inhibition Dynamics and Enzyme Interaction

Anthracyclines are well-established inhibitors of topoisomerase II, an essential enzyme for managing DNA topology during replication, transcription, and chromosome segregation. nih.govcuni.cz These drugs act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between topoisomerase II and DNA. nih.govembopress.org This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which are highly cytotoxic lesions that can trigger cell death pathways. nih.gov

The interaction of anthracyclines with the topoisomerase II-DNA complex is intricate. The planar aromatic chromophore of the anthracycline molecule intercalates into the DNA at the site of cleavage, while the sugar moiety interacts with the enzyme. nih.gov Structure-activity relationship studies of various anthracycline derivatives have demonstrated that modifications to the chromophore structure can significantly impact their ability to inhibit topoisomerase II. nih.gov For instance, alterations at position 4 of the D ring have been shown to influence the drug's efficacy as a topoisomerase II poison. nih.gov The precise kinetic parameters and specific molecular interactions of this compound with topoisomerase II have not been detailed in the available literature. However, based on its structural class, it is highly probable that it shares this fundamental mechanism of action. There is a strong correlation between the cytotoxicity of anthracyclines and their ability to induce topoisomerase II-mediated DNA breakage. nih.gov

DNA Intercalation and Nucleic Acid Synthesis Perturbation

The ability of anthracyclines to insert their planar ring system between the base pairs of the DNA double helix, a process known as intercalation, is a key aspect of their mechanism of action. rsc.org This physical distortion of the DNA structure can interfere with the processes of DNA replication and transcription, thereby perturbing nucleic acid synthesis. The binding of anthracyclines to DNA is a complex process, often involving both intercalation and minor groove binding. nih.govnih.gov

Thermodynamic studies of various anthracyclines have shown that the binding to DNA is influenced by factors such as salt concentration and nucleotide sequence. nih.govnih.gov The enthalpy and entropy changes associated with this binding are complex and not solely explained by polyelectrolyte theory, suggesting the involvement of multiple types of interactions. nih.gov Interestingly, research on the morpholino analog, MX2, has indicated that it possesses a reduced DNA-binding activity compared to other anthracyclines. This finding suggests that while DNA interaction is a component of its mechanism, its cytotoxic effects may be less dependent on strong intercalation compared to other members of its class. The kinetics of the association and dissociation of anthracyclines with DNA can be complex, often described by multi-step models. nih.gov

| Anthracycline Derivative | Binding Enthalpy (ΔH) | Binding Entropy (ΔS) | Key Findings |

|---|---|---|---|

| Adriamycin (Doxorubicin) | -35 ± 3 kJ/mol (to nuclei) | Dependent on salt concentration | Binding enthalpy to nuclei is comparable to that of naked DNA. nih.gov |

| Aclacinomycin | -30 ± 3 kJ/mol (to nuclei) | Dependent on salt concentration | Binding enthalpy to nuclei is comparable to that of naked DNA. nih.gov |

| Marcellomycin | Complex salt dependence | Complex salt dependence | Thermodynamic profiles are not fully explained by polyelectrolyte theory. nih.gov |

Modulation of Apoptotic Pathways and Cell Death Induction

A significant component of the antitumor activity of this compound is its ability to induce apoptosis, or programmed cell death. nih.gov Studies on its derivative, MX2, have shown that it is effective in inducing apoptosis in various leukemic cell lines, including megakaryocytic leukemia cells. nih.gov The cytotoxic effects of MX2 on these cells were diminished by the presence of apoptosis inhibitors, confirming the critical role of this cell death pathway. nih.gov

Anthracyclines can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govjacc.org The intrinsic pathway is often initiated by cellular stress, including DNA damage, and involves the Bcl-2 family of proteins. nih.govresearchgate.net Pro-apoptotic members of this family, such as Bax and Bak, can lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates the caspase cascade that executes apoptosis. nih.gov Anti-apoptotic members, like Bcl-2 itself, inhibit this process. nih.gov Anthracyclines have been shown to modulate the expression and activity of these proteins, tipping the balance towards apoptosis. nih.gov The extrinsic pathway is activated by the binding of ligands to death receptors on the cell surface, leading to the activation of a separate caspase cascade. nih.gov Anthracyclines can influence this pathway by upregulating the expression of death receptors and their ligands. nih.gov

Mitochondrial Function Perturbations and Bioenergetic Alterations

Anthracyclines have been shown to accumulate in the mitochondria of cells. nih.gov This accumulation can lead to the impairment of the mitochondrial electron transport chain, which is responsible for ATP synthesis. nih.gov A consequence of this impairment is a decrease in cellular energy production and an increase in the generation of reactive oxygen species (ROS). nih.govnih.gov Elevated ROS levels can cause oxidative damage to mitochondrial DNA, proteins, and lipids, further compromising mitochondrial function and potentially triggering apoptosis. nih.gov Additionally, anthracyclines can affect mitochondrial dynamics by promoting fission (fragmentation) and inhibiting fusion, leading to a dysfunctional mitochondrial network. nih.govfrontiersin.org These bioenergetic alterations and the induction of mitochondrial stress are increasingly recognized as important components of the antitumor mechanism of anthracyclines.

Intracellular Pharmacological Dynamics in Experimental Systems

The effectiveness of an anticancer agent is not only determined by its molecular mechanism of action but also by its ability to reach and accumulate at its intracellular targets. The study of the intracellular pharmacology of this compound provides insights into its uptake, distribution, and retention within cancer cells.

Assessment of Intracellular Accumulation and Efflux Processes

Research on Morpholinoanthracycline MX2 has shed light on its intracellular accumulation and efflux in both drug-sensitive and multidrug-resistant (MDR) cancer cells. nih.gov In human myelogenous leukemia K562 cells and their adriamycin-resistant subline (K562/ADM), MX2 demonstrated a more rapid and higher intracellular accumulation compared to adriamycin. nih.gov The steady-state intracellular concentration of MX2 was achieved within 30 minutes of incubation in both cell lines. nih.gov

Notably, the accumulation of MX2 in the resistant K562/ADM cells was only slightly lower (1.3-fold) than in the sensitive K562 cells. nih.gov This is in stark contrast to adriamycin, which showed a significantly lower (3.3-fold) accumulation in the resistant cells. nih.gov Furthermore, MX2 exhibited high retention within both cell lines, with over 70% of the drug remaining after 150 minutes in a drug-free medium. nih.gov These findings suggest that MX2 can effectively circumvent P-glycoprotein-mediated drug efflux, a common mechanism of multidrug resistance. nih.govnih.gov Interestingly, MX2 was found to inhibit the ATP/Mg2+-dependent binding of vincristine (B1662923) to membrane preparations from resistant cells, indicating that while it may be a substrate for an active efflux pump, its rapid influx and high retention contribute to its efficacy in MDR cells. nih.gov

| Cell Line | Compound | Time to Steady State | Relative Accumulation (Resistant vs. Sensitive) | Retention after 150 min |

|---|---|---|---|---|

| K562 (Sensitive) | MX2 | ~30 min | - | >70% |

| K562/ADM (Resistant) | MX2 | ~30 min | 1.3-fold lower | >70% |

| K562 (Sensitive) | ADM | >120 min | - | Not Reported |

| K562/ADM (Resistant) | ADM | ~90 min | 3.3-fold lower | Not Reported |

Membrane Permeability and Cellular Uptake Mechanisms

The cellular uptake of this compound (MX2) is characterized by a notably rapid and extensive influx compared to other anthracyclines like Adriamycin (ADM). Studies in rat C6 and human T98G glioma cell lines have demonstrated that the influx and efflux of MX2 are considerably faster and greater than those of ADM. nih.gov This suggests that MX2 can quickly enter and exit cells, which may influence its cytotoxic activity and resistance profiles.

In human myelogenous leukemia K562 cells and their ADM-resistant subline (K562/ADM), both cell types accumulated MX2 more readily than ADM. nih.gov The intracellular accumulation of MX2 reached a steady state within 30 minutes of incubation. In contrast, ADM accumulated more slowly, reaching a steady state after 90 minutes in K562/ADM cells and over 120 minutes in the sensitive K562 cells. nih.gov The amount of MX2 that accumulated in the resistant K562/ADM cells was only 1.3 times lower than in the sensitive K562 cells. However, the same resistant cells accumulated a 3.3-fold lower concentration of ADM than the sensitive parent cell line. nih.gov

Interestingly, the calcium antagonist verapamil, a known agent to reverse multidrug resistance, had little effect on augmenting the cytotoxicity of MX2 against K562/ADM cells and did not significantly alter the accumulation of MX2. nih.gov Despite this, evidence suggests that MX2 can be transported out of the cell by an active efflux pump, as it was shown to effectively inhibit ATP/Mg2+-dependent [3H]vincristine binding to K562/ADM membrane preparations. nih.gov The ability of MX2 to achieve high intracellular concentrations and its high retention rate in resistant cells may be key factors in its effectiveness against pleiotropic drug-resistant tumors. nih.gov

Table 1: Comparative Cellular Accumulation of this compound (MX2) and Adriamycin (ADM)

| Cell Line | Compound | Time to Steady State | Relative Accumulation in Resistant vs. Sensitive Cells |

|---|---|---|---|

| K562 (sensitive) | MX2 | ~30 min | - |

| K562/ADM (resistant) | MX2 | ~30 min | 1.3-fold lower than sensitive |

| K562 (sensitive) | ADM | >120 min | - |

Subcellular Distribution and Localization Studies

The subcellular distribution of this compound is a distinguishing feature when compared to other anthracyclines. Confocal laser scanning microscopy studies in both rat C6 and human T98G glioma cells have revealed that MX2 predominantly localizes in the cytoplasm, although it is also present in the nucleus. nih.govnih.gov This is in stark contrast to Adriamycin, which is mainly confined to the nucleus in both cell lines. nih.gov

The fluorescent intensity of ADM in the nucleus after 120 minutes of exposure was found to be approximately 1.5-fold higher than that of MX2 at the same dose, indicating a greater accumulation of ADM in the nucleus. nih.gov The subcellular distribution of MX2 was consistent across different doses and was also observed to be similar in in vivo studies of C6 glioma-bearing rats. nih.govnih.gov This cytoplasmic localization suggests that in addition to the previously reported inhibition of DNA topoisomerase II, other mechanisms may contribute to the cytotoxic effects of MX2. nih.gov

The distinct subcellular distribution pattern, with a primary accumulation in the cytoplasm, may be related to the lipophilic nature of MX2. nih.gov This characteristic, along with its rapid cellular uptake, likely plays a significant role in its mechanism of action and its efficacy against malignant glioma cell lines. nih.gov

Table 2: Subcellular Localization of this compound (MX2) vs. Adriamycin (ADM)

| Compound | Primary Localization | Secondary Localization |

|---|---|---|

| This compound (MX2) | Cytoplasm | Nucleus |

Preclinical Efficacy Studies of Morpholinoanthracycline Mx

In Vitro Antitumor Activity Profiling

Cytotoxicity in Diverse Cancer Cell Lines and Tumor Types

Morpholinoanthracycline MX has exhibited significant cytotoxic effects across various human and murine tumor cell lines. In a comparative study involving C6 glioma cells, MX demonstrated a marked cytocidal effect. The colony formation of these cells was inhibited by MX in a dose-dependent manner. drugs.com The potency of MX was highlighted by its LD50 value, which was found to be significantly lower than that of its primary metabolite, M2, and the conventional chemotherapeutic agent, BCNU. drugs.com

Table 1: Comparative Cytotoxicity (LD50) in C6 Glioma Cells

| Compound | LD50 (ng/ml) |

|---|---|

| This compound | 10.5 |

| M2 (Metabolite) | 15.8 |

| BCNU | 465 |

Data sourced from a study on C6 glioma cells grown in monolayer. drugs.com

The broad-spectrum activity of MX is further supported by its effectiveness against various human tumor xenografts, indicating cytotoxic capabilities against gastric adenocarcinomas, non-small-cell lung carcinomas, and mammary adenocarcinomas. nih.gov

Cell Cycle Progression Analysis in Response to MX2 Exposure

While anthracyclines as a class are known to interfere with the cell cycle, specific studies detailing the analysis of cell cycle progression in various cancer cell lines in direct response to this compound exposure were not available in the reviewed literature. The mechanism of action for many anthracyclines involves halting cell division, often by interfering with DNA and RNA synthesis. drugs.com Typically, the effects of such agents on cell cycle phases (G0/G1, S, G2/M) are analyzed using techniques like flow cytometry to quantify the distribution of cells in each phase post-treatment. thermofisher.comqmul.ac.uk However, dedicated experimental data on the specific impact of MX on cell cycle checkpoints and phase distribution remains to be detailed.

Comparative Efficacy against Drug-Sensitive and Acquired Multidrug-Resistant Phenotypes

A key attribute of this compound is its pronounced efficacy against tumor cells that have acquired multidrug resistance (MDR). nih.gov Studies have shown that MX is effective against multidrug-resistant sublines of four human tumor cell lines. nih.gov While these cell lines exhibited a 4.8- to 200-fold cross-resistance to Adriamycin (ADM), they showed only a 0.7- to 2.3-fold resistance to MX when compared with their drug-sensitive counterparts. nih.gov

This ability to circumvent multidrug resistance was investigated in human myelogenous leukemia K562 cells and their Adriamycin-resistant subline, K562/ADM. nih.gov The research elucidated that both sensitive and resistant cells accumulated MX more readily than ADM. nih.gov Furthermore, over 70% of intracellular MX was retained in both cell lines after a 150-minute incubation period in a drug-free medium. nih.gov The high intracellular accumulation and retention of MX in resistant cells may be a primary reason for its ability to overcome pleiotropic drug resistance. nih.gov In contrast to ADM, MX also demonstrated effectiveness against sublines of P388 leukemia resistant to either ADM or aclacinomycin A, both in vitro and in vivo. nih.gov

Table 2: Fold Resistance to MX and Adriamycin in Multidrug-Resistant Human Tumor Cell Lines

| Drug | Fold Resistance Range |

|---|---|

| This compound | 0.7 - 2.3 |

| Adriamycin (ADM) | 4.8 - 200 |

Comparison of resistance levels in four human tumor cell lines versus their sensitive parent lines. nih.gov

In Vivo Antitumor Activity in Experimental Animal Models

Evaluation of Tumor Growth Inhibition in Rodent Xenograft Models

The antitumor activity of this compound has been evaluated in nude mice bearing human tumor xenografts. Its efficacy was found to be similar to that of Adriamycin against several human tumor xenografts. nih.gov Specifically, MX was effective against three of four gastric adenocarcinomas, one of two non-small-cell lung carcinomas, and two of two mammary adenocarcinomas tested. nih.gov

A particularly marked effect was observed against the MX-1 human mammary adenocarcinoma xenograft. nih.govnih.gov Another morpholino-anthracycline derivative, KRN8602, also showed significant antitumor activity against the MX-1 xenograft, which is known to be less sensitive to Adriamycin. nih.gov The agent also significantly inhibited the growth of the T-61 breast carcinoma xenograft. nih.gov These studies underscore the potential of MX in inhibiting the growth of solid tumors in a live animal model.

Assessment of Antitumor Effects in Murine Transplantable Tumor Models

In studies using murine transplantable tumor models, this compound demonstrated chemotherapeutic effects that were similar or superior to those of Adriamycin. nih.gov When administered intravenously to mice with L1210 leukemia, MX induced a prolongation of life-span that was at least twice as long as that achieved with Adriamycin. nih.gov

Furthermore, MX was found to be equally or slightly more effective than Adriamycin against Lewis lung carcinoma and colon adenocarcinomas 26 and 38. nih.gov Crucially, and mirroring the in vitro findings, MX was effective against Adriamycin-resistant sublines of P388 leukemia in vivo. nih.gov In mice bearing these resistant tumors, a maximum increase in life-span of approximately 90% was achieved. nih.gov

Table 3: Summary of In Vivo Efficacy in Murine Models

| Tumor Model | Observation | Reference |

|---|---|---|

| L1210 Leukemia | Prolongation of life-span by ≥2x compared to Adriamycin | nih.gov |

| Lewis Lung Carcinoma | Equally or slightly more effective than Adriamycin | nih.gov |

| Colon Adenocarcinomas 26 & 38 | Equally or slightly more effective than Adriamycin | nih.gov |

Investigation of MX2 Efficacy in Orthotopic Glioma Models

The therapeutic potential of Morpholinoanthracycline MX2, a lipophilic derivative of doxorubicin (B1662922), has been evaluated in several preclinical studies utilizing orthotopic glioma models, which involve the implantation of cancer cells directly into the brain. These models are crucial for assessing the efficacy of chemotherapeutic agents against brain tumors in a setting that closely mimics the human disease.

In vivo investigations have demonstrated the ability of MX2 to cross the blood-brain barrier and exert an antitumor effect against malignant glioma cells. nih.govnih.gov One key study investigated the efficacy of intravenously administered MX2 in a rat model with intracerebrally transplanted C6 glioma cells. The results of this study indicated a significant dose-dependent increase in the lifespan of the treated animals, ranging from 40% to 100%. nih.gov This suggests a potent cytotoxic effect of MX2 on glioma cells within the brain microenvironment. Further evidence of the antitumor activity of MX2 was observed in a mouse model with intracerebrally inoculated C6 glioma cells, where intravenous injection of the compound inhibited tumor growth. nih.gov

Another study explored the intrathecal administration of MX2 in a C6 glioma dissemination model in rats, which mimics the spread of tumor cells within the central nervous system. nih.gov This investigation revealed that intrathecal MX2 treatment significantly prolonged the median survival time of the animals. nih.gov Notably, the timing of the administration post-tumor inoculation had a considerable impact on the outcome, with earlier treatment initiation resulting in a more pronounced survival benefit. nih.gov A noteworthy finding from this study was the achievement of a 33.6% cure rate in the rats that received intrathecal MX2. nih.gov

A comparative analysis was also conducted to evaluate the antitumor effect of MX2 against that of other established chemotherapeutic agents. In a mouse subcutaneous 203 glioma model, MX2 demonstrated a tumor growth inhibition of 59.4%. nih.gov While this particular study was not an orthotopic model, it provides context for the general antitumor potency of MX2. However, in a rat 9L intracerebral glioma model, the effect of MX2 on the survival rate was not found to be statistically significant when compared to ACNU. nih.gov

The cytotoxic effects of MX2 have also been quantified in vitro against various glioma cell lines. The 50% inhibitory concentration (IC50) of MX2 was determined to be 25.5 ± 1.3 ng/ml for rat C6 glioma cells and 70.6 ± 6.8 ng/ml for human T98G glioma cells. nih.gov Another study reported an IC50 of 6.5 ± 1.0 ng/ml for MX2 against C6 glioma cells. nih.gov Importantly, MX2 demonstrated efficacy against a C6 subline that had developed resistance to ACNU, with an IC50 of 28.3 ± 2.2 ng/ml, indicating a lack of cross-resistance. nih.gov

These preclinical findings underscore the potential of Morpholinoanthracycline MX2 as a therapeutic agent for malignant gliomas, demonstrating its ability to penetrate the blood-brain barrier and exert significant antitumor effects in orthotopic models.

Table 1: Efficacy of MX2 in Orthotopic Glioma Models

| Animal Model | Glioma Cell Line | Administration Route | Efficacy Metric | Result |

|---|---|---|---|---|

| Rat | C6 | Intravenous | Increased Life Span | 40% - 100% |

| Rat | C6 (dissemination model) | Intrathecal | Prolonged Median Survival | Up to 52.4% |

| Rat | C6 (dissemination model) | Intrathecal | Cure Rate | 33.6% |

| Rat | 9L | Not Specified | Survival Rate | Not Statistically Significant |

Table 2: In Vitro Cytotoxicity of MX2 against Glioma Cell Lines

| Cell Line | IC50 (ng/ml) |

|---|---|

| Rat C6 | 25.5 ± 1.3 |

| Human T98G | 70.6 ± 6.8 |

| Rat C6 (ACNU-resistant) | 28.3 ± 2.2 |

| Rat C6 | 6.5 ± 1.0 |

Mechanisms of Acquired Resistance to Morpholinoanthracycline Mx

Establishment and Characterization of MX2-Resistant Cell Lines

To investigate how cancer cells become resistant to Morpholinoanthracycline MX, researchers have developed specialized cell lines. A key example is the human myelogenous leukemia cell line, K562/MX2. nih.govnih.gov Scientists created this cell line by continuously exposing the original, sensitive K562 cells (K562/P) to gradually increasing amounts of MX2, a novel morpholino anthracycline derivative. nih.govnih.gov This process selected for cells that could survive and multiply in the presence of the drug.

The resulting K562/MX2 cell line is significantly more resistant to MX2 than its parent line. nih.govnih.gov Notably, these cells also show cross-resistance to other chemotherapy drugs, such as etoposide (B1684455) and doxorubicin (B1662922), indicating that the resistance mechanisms they have acquired are not exclusive to MX2. nih.govnih.gov Another resistant cell line, the HL-60/MX2, was developed from human leukemia cells by selecting for resistance to mitoxantrone (B413) and was also found to be cross-resistant to other agents that target topoisomerase II. aacrjournals.orgoaepublish.com

Molecular Basis of Drug Resistance Phenotypes

The resistance seen in cell lines like K562/MX2 is not due to a single change but is a result of multiple genetic and epigenetic alterations. These modifications allow the cancer cells to either reduce the drug's effectiveness or to tolerate the damage it causes.

Altered Expression and Regulation of Topoisomerase II Alpha

One of the primary ways morpholinoanthracyclines like MX kill cancer cells is by targeting and inhibiting the enzyme topoisomerase II alpha. This enzyme is vital for managing DNA structure during cell division. nih.gov When inhibited, it leads to catastrophic DNA damage and cell death.

A major mechanism of resistance in K562/MX2 cells is a significant reduction in the amount of topoisomerase II alpha protein and its corresponding mRNA. nih.govnih.gov With less of the target enzyme present, the drug has fewer molecules to act upon, diminishing its cytotoxic effect. nih.gov Consequently, the catalytic activity of topoisomerase II is also reduced in the nuclear extracts of these resistant cells. nih.govnih.gov In the mitoxantrone-resistant HL-60/MX2 cell line, researchers also observed reduced levels of topoisomerase II alpha protein in the nucleus and the appearance of a novel, truncated form of the protein. aacrjournals.orgoaepublish.com

Role of Epigenetic Modifications, Including DNA Methylation

Epigenetic changes, which alter gene activity without changing the DNA sequence itself, play a crucial role in acquired drug resistance. frontiersin.orgnih.gov DNA methylation is a key epigenetic mechanism where methyl groups are added to DNA, often leading to gene silencing. nih.govlabclinics.com

In K562/MX2 resistant cells, the gene that codes for topoisomerase II alpha is heavily methylated. nih.gov This "hypermethylation" effectively switches the gene off, leading to the decreased production of the enzyme observed in these cells. nih.gov This finding establishes a direct link between an epigenetic change and a key resistance phenotype. nih.gov Treating these resistant cells with a demethylating agent, 5-Aza-2′-deoxycytidine (5AZ), was shown to decrease the methylation, increase the expression of topoisomerase II alpha mRNA, and partially restore sensitivity to MX2 and etoposide. nih.govnih.gov

Table 1: Molecular Changes in Topoisomerase II Alpha in MX-Resistant Cells

| Cell Line | Resistance Profile | Key Molecular Alteration | Functional Consequence |

| K562/MX2 | Resistant to MX2, cross-resistant to etoposide and doxorubicin. nih.govnih.gov | Decreased mRNA and protein expression of topoisomerase II alpha. nih.govnih.gov | Reduced availability of the drug's primary target. nih.gov |

| K562/MX2 | Resistant to MX2, cross-resistant to etoposide and doxorubicin. nih.govnih.gov | Increased DNA methylation of the topoisomerase II alpha gene promoter. nih.gov | Epigenetic silencing of the topoisomerase II alpha gene. nih.gov |

| HL-60/MX2 | Resistant to mitoxantrone, cross-resistant to other topoisomerase II poisons. aacrjournals.orgoaepublish.com | Reduced nuclear levels of topoisomerase II alpha and expression of a truncated isoform. aacrjournals.orgoaepublish.com | Decreased drug target and presence of an altered protein. aacrjournals.org |

Characterization of Efflux Pump Systems and Transport Protein Involvement

A common strategy cancer cells use to resist chemotherapy is to actively pump the drugs out of the cell before they can cause damage. This is accomplished by membrane proteins known as efflux pumps, often belonging to the ATP-binding cassette (ABC) transporter family. nih.gov While overexpression of transporters like P-glycoprotein (MDR1) and Multidrug Resistance-Associated Protein (MRP1) is a known resistance mechanism for many drugs, the situation with MX2 appears more complex. aacrjournals.org In one study with a cell line selected for resistance to a different drug, F14512, which showed cross-resistance to agents affecting topoisomerase II, there was no significant overexpression of common ABC transporters like MDR1 or MRP1. aacrjournals.org This suggests that while efflux pumps are a major mechanism of multidrug resistance, they may not be the primary driver of resistance in all MX-resistant models. aacrjournals.org

Table 2: Efflux Pump Involvement in Drug Resistance

| Transporter Family | General Function | Relevance to Drug Resistance |

| ATP-binding cassette (ABC) transporters | Utilize ATP to transport various substrates across cell membranes. nih.gov | Overexpression can lead to multidrug resistance by actively pumping chemotherapeutic drugs out of the cell. nih.gov |

| Multidrug Resistance-Associated Protein (MRP1) | A member of the ABC transporter family. | While implicated in resistance to many anthracyclines, its role in pure MX2 resistance is not consistently observed across all models. aacrjournals.org |

Investigation of Other Genetic and Transcriptional Adaptations

Resistance to a potent drug like this compound is rarely due to a single molecular change. It is often the result of a combination of adaptations. Besides the well-documented alterations in topoisomerase II alpha, other mechanisms are likely involved. These can include mutations that alter the drug target, enhancements in DNA repair pathways that can fix drug-induced damage, or changes in cell death (apoptotic) pathways that make the cells inherently more difficult to kill. nih.gov

For example, in the HL-60/MX2 cell line, in addition to changes in topoisomerase II alpha, the expression of topoisomerase II beta was also virtually absent. aacrjournals.org Furthermore, a structural alteration was found in one of the topoisomerase II alpha alleles in these cells. aacrjournals.org These findings highlight that a combination of genetic, transcriptional, and epigenetic events collectively contributes to the robust resistance phenotype observed in cancer cells that have adapted to survive in the presence of this compound.

Structure Activity Relationship Sar Studies and Analogues of Morpholinoanthracycline Mx

Design and Synthesis Strategies for Morpholinoanthracycline Derivatives

The development of morpholinoanthracycline derivatives is a testament to advanced synthetic chemistry, aimed at overcoming the limitations of first-generation anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515). nih.govacs.org The primary design strategy revolves around modifying the daunosamine (B1196630) sugar moiety, as this part of the molecule has been shown to be critical for overcoming multidrug resistance (MDR). nih.govnih.gov

The synthesis of these analogues often involves a multi-step process. A key method is the chemical modification of the parent anthracycline. For instance, creating derivatives with a morpholino ring bridged to the C-4' position of the sugar residue is a documented synthetic pathway. google.comgoogle.com Another significant strategy involves the coupling of an appropriately protected glycosyl donor, which contains the desired morpholino-modified sugar, with the anthracycline aglycone acceptor. acs.org For example, a set of doxorubicin analogues featuring various cyclic amines, including a morpholine (B109124) moiety, was prepared using protected 2,3,6-dideoxy-3-amino glycosyl donors that were then attached to the doxorubicin aglycone. acs.org These semi-synthetic approaches allow for precise control over the final structure, enabling the exploration of how specific changes impact biological activity. google.com

Correlation of Structural Modifications with Antitumor Potency and Selectivity

Intensive SAR studies have demonstrated that specific structural modifications to the anthracycline framework directly correlate with antitumor potency and, crucially, the ability to combat drug-resistant cancer cells.

Impact of Functional Group Modifications on Biological Activity

The most significant functional group modification in this class of compounds is the introduction of a morpholino ring onto the sugar moiety. This change has a profound impact on biological activity, particularly in overcoming multidrug resistance (MDR), a common mechanism by which tumors evade chemotherapy. nih.govnih.gov

Key findings from SAR studies include:

Position of the Morpholino Group : The placement of the morpholino group is critical. Its insertion at the 3'-position of the daunosamine sugar confers the ability to overcome MDR both in vitro and in vivo. nih.gov In contrast, analogues with the morpholino group at the 4'-position were only effective against resistant cells in vitro and lost this activity in vivo. nih.gov This highlights the crucial role of the 3'-position for overcoming resistance. nih.gov

N-Alkylation of the Sugar : The substitution of the primary amine on the daunosamine sugar with an N-alkylated group, such as a morpholino ring, dramatically alters the compound's properties. nih.gov While parent compounds like doxorubicin (with a primary amine) are potent mutagens, N-alkylated derivatives, including morpholinodaunomycin, are weakly mutagenic or not mutagenic at all in bacterial and mammalian cell assays. nih.gov This suggests a decoupling of high cytotoxicity from high mutagenicity.

The following table summarizes the impact of key functional group modifications on the activity of anthracycline analogues against sensitive and multi-drug resistant (MDR) tumor models.

| Compound/Modification | Structural Feature | Activity on Sensitive Tumors | Activity on MDR Tumors | Reference |

|---|---|---|---|---|

| Doxorubicin/Daunorubicin | Primary amine at 3'-position | High | Low (Subject to resistance) | nih.govnih.gov |

| 3'-Morpholinoanthracyclines | Morpholino group at 3'-position | High | High (Overcomes resistance) | nih.gov |

| 4'-Morpholinoanthracyclines | Morpholino group at 4'-position | High (in vitro) | Low (Inactive in vivo) | nih.gov |

| Aglycone-Modified Analogues | Changes on the tetracyclic ring system | Variable | Low (Does not overcome resistance) | nih.gov |

| Aglycone-Modified + 3'-Morpholino | Changes on tetracyclic rings plus 3'-morpholino group | High | High (Overcomes resistance) | nih.gov |

Influence of Stereochemistry on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is critical for drug action as it governs how a molecule interacts with its biological target. hilarispublisher.comaacrjournals.org For morpholinoanthracyclines, which act by intercalating into DNA, the specific spatial arrangement of the sugar and aglycone components is paramount.

X-ray crystallography studies of morpholino-doxorubicin derivatives complexed with DNA have provided detailed insights into these interactions. nih.gov These studies reveal that two drug molecules bind to a DNA duplex, with the flat aglycone rings intercalating between the base pairs. nih.gov The 3'-morpholino-daunosamine sugar resides in the minor groove of the DNA helix. nih.gov

The stereochemistry of the morpholino ring itself plays a role. The ring is flexible and can adopt different conformations, which can be influenced by substituents on the ring and the local DNA sequence. nih.gov For example, the (R)- and (S)- stereoisomers of 2"-methoxy-morpholino-doxorubicin demonstrate how a single chiral center on the morpholino ring can alter its conformation and interaction within the DNA minor groove. nih.gov This precise three-dimensional fit is essential for the stability of the drug-DNA complex and its ultimate biological effect.

Development of Novel Morpholinoanthracycline Analogues with Distinct Biological Profiles

The insights gained from SAR studies have guided the development of novel morpholinoanthracycline analogues with distinct and often improved biological profiles compared to the parent compounds. nih.gov The primary goal has been to retain high antitumor activity while overcoming clinical challenges like drug resistance. acs.org

MX2 (KRN8602) : This compound is a prominent example of a successful morpholinoanthracycline analogue. cuni.cz It demonstrates potent cytotoxicity against both anthracycline-sensitive and, importantly, anthracycline-resistant tumor models. uni-freiburg.de Its development was a direct result of research showing the morpholino group's ability to circumvent MDR. nih.gov MX2 was one of only two morpholinoanthracyclines to advance to clinical trials. cuni.cz

Cyanomorpholino Derivatives : Analogues such as cyanomorpholinodaunomycin and cyanomorpholinoadriamycin (B1202910) exhibit a unique biological profile. While showing reduced mutagenicity, they are extremely active inducers of unscheduled DNA synthesis (a form of DNA repair), a property not strongly observed with doxorubicin. nih.gov This suggests a different mechanism of DNA interaction or damage response. The cyanomorpholino derivative of doxorubicin (CN-MDox) has been suggested to form a covalent crosslink with DNA, a highly potent form of DNA damage. nih.gov

Nemorubicin (B1684466) (MMRA) : Also known as methoxymorpholinyl-doxorubicin, this compound incorporates a methoxy (B1213986) group on the morpholino ring. It was also evaluated in clinical trials and showed promise due to its ability to overcome MDR. nih.govcuni.cz

Computational and in Silico Approaches in Morpholinoanthracycline Mx Research

Molecular Docking Simulations for Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and interaction modes of drug candidates with their biological targets. In the context of morpholinoanthracyclines, molecular docking studies have been crucial in understanding their interactions with DNA, which is believed to be a primary target. nih.gov

Research on morpholino derivatives of doxorubicin (B1662922) has utilized molecular docking to simulate their binding to DNA sequences. These studies have revealed that the anthracycline chromophore typically intercalates at the CpG step of DNA. nih.gov The bulky morpholinyl group on the amino sugar significantly affects the interactions in the minor groove of the DNA. nih.gov

A crystal structure of a morpholino doxorubicin derivative bound to the DNA hexamer d(CGTACG) confirmed that the binding site spans four base pairs. nih.gov Docking studies on other morphinans have shown that the aromatic ring of the molecule embeds within hydrophobic residues of the target protein, and the basic nitrogen can form a charge-enhanced hydrogen bond with key residues. researchgate.net For instance, in studies with the µ-opioid receptor, a conserved interaction involves the phenolic hydroxyl group participating in a water-mediated hydrogen-bonding network. researchgate.net

Furthermore, computational studies on nemorubicin (B1684466), a related morpholinoanthracycline, have explored its binding to G-quadruplex sequences in human telomeres and the c-MYC promoter. researchgate.net These in silico models help in visualizing the binding modes and identifying key interactions that contribute to the stability of the drug-target complex.

Table 1: Key Interactions of Morpholinoanthracyclines from Molecular Docking Studies

| Compound Class | Target | Key Interactions Observed in Docking | Citation |

| Morpholino Doxorubicin | DNA hexamer d(CGTACG) | Intercalation at CpG step, interactions in the minor groove influenced by the morpholinyl moiety. | nih.gov |

| Morphinans | µ-Opioid Receptor | Hydrophobic interactions with residues M151, V236, I296, V300; charge-enhanced hydrogen bond from basic nitrogen to D147. | researchgate.net |

| Nemorubicin | G-quadruplex DNA | Binding at terminal G-tetrads and other sites, evidenced by intermolecular contacts and spectral changes. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.net This approach is used to predict the activity of new chemical structures. researchgate.net

For anthracycline derivatives, QSAR studies have been developed to understand the influence of different chemical substituents on their anticancer activity. rsc.org A study on a series of anthracycline analogs established QSAR models that linked physicochemical descriptors to their half-maximal inhibitory concentration (IC50). researchgate.net These models often use multiple linear regression (MLR) to correlate descriptors with activity. nih.gov

One comprehensive QSAR study on anthracycline derivatives utilized a genetic algorithm for feature extraction and developed a robust MLR model. researchgate.net The model's predictive power was validated through various statistical methods, including leave-one-out cross-validation and external test sets, achieving a high correlation coefficient (R² = 0.879). researchgate.net

Mechanistically interpretable molecular descriptors, calculated using quantum chemical methods, have also been employed in the QSAR analysis of anthracyclines. rsc.org These studies have constructed structure-activity plots for properties like polarizability (related to DNA intercalation), passive diffusion, and the energy change of one-electron reduction (related to oxidative stress). rsc.org Such analyses have suggested that for many anthracyclines, the strength of DNA intercalation and the rate of passive diffusion are dominant factors contributing to their cytotoxicity. rsc.org These findings challenge some earlier hypotheses and aid in refining drug design strategies. rsc.org

Table 2: Statistical Parameters of a QSAR Model for Anthracycline Derivatives

| Statistical Parameter | Value | Description | Citation |

| R² (Coefficient of Determination) | 0.879 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | researchgate.net |

| QLOO² (Leave-One-Out Cross-Validation) | 0.857 | A measure of the model's predictive ability, calculated by systematically leaving out one compound at a time and predicting its activity. | researchgate.net |

| RMSE (Root Mean Square Error) | 0.148 | The standard deviation of the residuals (prediction errors). | researchgate.net |

| F (F-statistic) | 45.4 | A measure of the overall significance of the regression model. | researchgate.net |

Advanced In Silico Models for Preclinical Drug Evaluation and Mechanism Prediction

In silico models are increasingly used for the preclinical evaluation of drug candidates, offering predictions on their efficacy, safety, and mechanism of action before extensive laboratory testing. dntb.gov.uaaacrjournals.org These computational approaches can simulate various biological processes and predict the behavior of a compound in vivo. dntb.gov.ua

For morpholinoanthracyclines like KRN8602 (also known as MX2), preclinical studies have demonstrated significant antitumor activity. nih.govnih.gov In silico approaches can complement these findings by predicting pharmacokinetic properties and potential off-target effects. For example, physiologically based pharmacokinetic (PBPK) models can be developed using preclinical data to simulate drug distribution in different tissues in humans. aacrjournals.org

Computational chemogenomics is another advanced in silico strategy that has been used to identify new potential applications for existing drugs, a process known as drug repositioning. nih.govasm.org This method was used to screen for new antiplasmodial agents, leading to the identification of epirubicin (B1671505), an anthracycline, as a potential hit. nih.govasm.org Such studies often involve machine learning models to predict biological activity based on chemical structure and target information. nih.gov

Furthermore, in silico studies can help elucidate the mechanism of action. For instance, the interaction of the nemorubicin metabolite PNU-159682 with DNA has been studied using a combination of NMR spectroscopy and restrained molecular dynamics calculations. nih.gov These studies provided a detailed model of the drug-DNA complex in solution and revealed that the metabolite has a significantly longer residence time at the intercalation sites compared to doxorubicin. nih.gov This type of detailed mechanistic insight is invaluable for understanding the superior potency of certain morpholinoanthracycline derivatives. nih.gov The investigation of the morpholino anthracycline MX2 has shown it to be cytotoxic towards multi-drug resistant cells, a property that can be explored and rationalized through computational models of drug-transporter interactions. nih.gov

Advanced Drug Delivery Systems for Morpholinoanthracycline Mx

Strategies for Enhancing Intratumoral Compound Accumulation

A primary goal in cancer chemotherapy is to achieve a high concentration of the cytotoxic agent within the tumor microenvironment while sparing healthy tissues. Several strategies are employed to enhance the intratumoral accumulation of drugs like Morpholinoanthracycline MX.

One of the most significant passive targeting strategies relies on the Enhanced Permeability and Retention (EPR) effect . wikipedia.orgmdpi.com Tumor vasculature is characteristically leaky due to poorly formed endothelial junctions and a disorganized structure. wikipedia.org This allows nanoparticles and macromolecular drug carriers, typically within the size range of 10 to 500 nm, to preferentially extravasate from the bloodstream into the tumor interstitium. scielo.br Furthermore, the compromised lymphatic drainage in tumors prevents the clearance of these carriers, leading to their retention and the gradual release of the encapsulated drug over time. wikipedia.org The lipophilic nature of this compound, which contributes to its ability to cross the blood-brain barrier, may also influence its interaction with lipid-based nanocarriers and its passive diffusion into tumor cells once released from a carrier system. nih.govsci-hub.se

Active targeting strategies involve the functionalization of drug carriers with ligands that bind to specific receptors overexpressed on the surface of cancer cells. nih.gov This approach enhances the selectivity and cellular uptake of the drug delivery system. For anthracyclines, which are similar in class to this compound, various targeting moieties have been investigated in preclinical models. While specific ligands for this compound have not been detailed in the available literature, common targets for other cancers include receptors for folate, transferrin, and certain antibodies that recognize tumor-associated antigens.

Another approach to enhance intratumoral accumulation is the use of stimuli-responsive delivery systems. These systems are designed to release their payload in response to specific triggers within the tumor microenvironment, such as lower pH, elevated temperature (in combination with hyperthermia), or the presence of specific enzymes. nih.gov This triggered release ensures that the active drug is liberated predominantly at the tumor site, increasing its local concentration.

Interactive Table: Strategies to Enhance Intratumoral Drug Accumulation

| Strategy | Mechanism of Action | Key Advantages | Representative Carrier Types |

| Passive Targeting (EPR Effect) | Exploits leaky tumor vasculature and poor lymphatic drainage for preferential accumulation of nanocarriers. wikipedia.orgmdpi.com | Broad applicability to solid tumors, does not require specific cell surface receptors. | Liposomes, Polymeric Nanoparticles, Micelles |

| Active Targeting | Ligands on the nanocarrier surface bind to overexpressed receptors on cancer cells, promoting cellular uptake. nih.gov | Increased specificity and cellular internalization, potential to overcome drug resistance. | Antibody-drug conjugates, Ligand-targeted nanoparticles |

| Stimuli-Responsive Release | Drug release is triggered by specific conditions in the tumor microenvironment (e.g., low pH, enzymes, temperature). nih.gov | Spatially and temporally controlled drug release, reduced systemic exposure. | pH-sensitive liposomes, Thermo-responsive hydrogels |

Investigation of Nanocarrier-Based Delivery Approaches in Preclinical Models

Nanocarriers have emerged as a versatile platform for the delivery of anticancer drugs, offering solutions to challenges such as poor water solubility and lack of tumor specificity. frontiersin.org Although preclinical studies specifically detailing the encapsulation of this compound in nanocarriers are not extensively documented in the provided search results, the principles derived from studies with similar anthracyclines like doxorubicin (B1662922) can be extrapolated.

Liposomes , which are vesicular structures composed of lipid bilayers, are one of the most clinically advanced classes of nanocarriers. nih.gov They can encapsulate both hydrophilic and hydrophobic drugs. For a lipophilic compound like this compound, it would likely be incorporated within the lipid bilayer. Preclinical studies with liposomal doxorubicin have demonstrated prolonged circulation half-life, reduced cardiotoxicity, and enhanced tumor accumulation compared to the free drug. nih.gov It is plausible that a liposomal formulation of this compound could offer similar pharmacokinetic advantages.

Polymeric nanoparticles , prepared from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), are another promising delivery system. nih.gov These nanoparticles can encapsulate drugs within their polymeric matrix, protecting them from degradation and controlling their release. The surface of polymeric nanoparticles can be easily modified with targeting ligands or polyethylene (B3416737) glycol (PEG) to prolong circulation time. nih.gov Preclinical evaluations of polymeric nanoparticles carrying other chemotherapeutics have shown improved therapeutic efficacy and reduced side effects. nih.gov

Micelles , which are self-assembling nanosized structures formed by amphiphilic block copolymers, are particularly suitable for solubilizing hydrophobic drugs like this compound in their core. nih.gov Polymeric micelles typically have a size of 10-100 nm, which is ideal for exploiting the EPR effect. researchgate.net Preclinical studies with drug-loaded micelles have shown enhanced tumor targeting and improved pharmacokinetic profiles. uu.nl

The characterization of these nanocarrier systems in preclinical models involves assessing parameters such as particle size, surface charge (zeta potential), drug loading efficiency, and in vitro drug release kinetics under various physiological conditions. In vivo studies in animal models are crucial to evaluate the pharmacokinetic profile, biodistribution, and anti-tumor efficacy of the nanocarrier-formulated drug compared to the free drug.

Interactive Table: Preclinical Characterization of Nanocarrier-Based Drug Delivery Systems

| Nanocarrier Type | Typical Size Range (nm) | Drug Encapsulation Site | Key Preclinical Findings (General) |

| Liposomes | 80-200 | Aqueous core or lipid bilayer | Reduced systemic toxicity, prolonged circulation, enhanced tumor accumulation. nih.gov |

| Polymeric Nanoparticles | 100-300 | Polymer matrix | Controlled drug release, improved stability, surface modifiability for targeting. nih.govnih.gov |

| Micelles | 10-100 | Hydrophobic core | High drug loading for hydrophobic drugs, passive tumor targeting via EPR effect. researchgate.netuu.nl |

Exploration of Polymer-Based Sustained Release Systems for Research Applications

Polymer-based sustained release systems are designed to provide a prolonged and controlled release of a therapeutic agent, maintaining its concentration within the therapeutic window for an extended period. This approach can reduce the frequency of administration, improve patient compliance, and minimize fluctuations in plasma drug levels. jocpr.com For research applications, these systems are invaluable for studying the long-term effects of compounds like this compound in preclinical models.

Biodegradable polymer matrices are a common platform for sustained drug release. scivisionpub.com In this system, the drug is homogeneously dispersed within a biodegradable polymer matrix, such as PLGA or polycaprolactone (B3415563) (PCL). sigmaaldrich.comnih.gov The release of the drug is governed by a combination of diffusion through the polymer matrix and erosion of the polymer over time. researchgate.net The release kinetics can be tuned by altering the polymer composition, molecular weight, and the drug-to-polymer ratio. scivisionpub.combioline.org.br

Injectable hydrogels represent another innovative approach for sustained drug delivery. d-nb.info These are polymer networks that can be injected as a liquid and subsequently form a gel at the site of injection in response to physiological stimuli like temperature or pH. nih.govresearchgate.net The drug, encapsulated within the hydrogel, is then released in a sustained manner as the gel biodegrades. mdpi.com This allows for localized drug delivery, which is particularly advantageous for treating solid tumors, as it can achieve high local drug concentrations while minimizing systemic exposure. mdpi.com

The development and characterization of these sustained-release systems involve in vitro release studies to determine the release profile and kinetics. ijpras.comnih.gov Various mathematical models, such as the Higuchi and Korsmeyer-Peppas models, are often used to elucidate the mechanism of drug release (e.g., diffusion-controlled, swelling-controlled, or erosion-controlled). In vivo studies are then conducted to correlate the in vitro release profile with the in vivo pharmacokinetic and pharmacodynamic effects.

Interactive Table: Polymer-Based Sustained Release Systems

| System Type | Polymer Examples | Mechanism of Release | Potential Advantages for Research |

| Biodegradable Matrix | PLGA, PCL | Diffusion and polymer erosion | Tunable release kinetics, long-term drug exposure in preclinical models. scivisionpub.comsigmaaldrich.comnih.govresearchgate.net |

| Injectable Hydrogel | PEG-based polymers, Chitosan | Diffusion and hydrogel degradation | Localized and sustained delivery, minimally invasive administration. d-nb.infonih.govmdpi.com |

Synergistic Combination Strategies in Preclinical Morpholinoanthracycline Mx Research

Rationales for Combination Regimens to Overcome Resistance and Enhance Efficacy

The primary rationale for employing combination regimens in cancer therapy is to counteract the multifaceted nature of drug resistance and improve therapeutic outcomes. mdpi.comnih.gov Tumors exhibit significant heterogeneity, meaning they consist of diverse cell populations with different genetic makeups. frontiersin.org This diversity allows some cancer cells to survive single-agent therapy and proliferate, leading to treatment failure. nih.gov By combining drugs with different mechanisms of action, it is possible to target a wider array of cancer cell vulnerabilities simultaneously. nih.govfrontiersin.org

An effective combination therapy can produce a more potent treatment response, often at lower doses of individual drugs, which can help to minimize toxicity. nih.gov Strategies may involve combining a cytotoxic agent with a targeted therapy, an immunotherapy agent, or another cytotoxic drug with a non-overlapping toxicity profile. nih.govmdpi.com The goal is to achieve a synergistic interaction, where the combined effect of the drugs is greater than the sum of their individual effects. nih.gov Preclinical studies are crucial for identifying these synergistic combinations and determining optimal dosing schedules before they are moved into clinical trials. frontiersin.orgtandfonline.com The development of resistance can be intrinsic, existing before treatment, or acquired after therapy, and can be driven by various mechanisms such as increased drug efflux, alteration of the drug target, and enhanced DNA repair. nih.govoaepublish.com Combination strategies aim to circumvent these mechanisms to improve patient outcomes. nih.gov

In Vitro Synergistic Effects with Demethylating Agents

Based on a comprehensive review of publicly available scientific literature, no preclinical studies have been identified that specifically investigate the in vitro synergistic effects of Morpholinoanthracycline MX in combination with demethylating agents. While demethylating agents are explored in combination with other anticancer drugs to reverse drug resistance, specific data on their interaction with this compound is not present in the reviewed research. unimelb.edu.audntb.gov.ua

Synergistic Interactions with Other Classes of Antineoplastic Agents

Preclinical research has explored the combination of novel anthracycline analogues with other anticancer therapies, demonstrating the potential for synergistic or additive effects.

A study on the morpholino anthracycline MX2 investigated its efficacy in combination with photodynamic therapy (PDT) against C6 glioma cells in vitro. nih.govnih.gov The results indicated an additive cytotoxic effect when MX2 was used in conjunction with the photosensitizer haematoporphyrin derivative (HpD) and red light illumination. nih.gov This suggests that combining MX2 with PDT could be a beneficial strategy for treating malignant glioma. nih.govnih.gov

While not this compound, studies on other novel anticancer agents also highlight the promise of combination strategies. For instance, the spicamycin derivative KRN5500 has shown marked synergistic interactions with cisplatin, carboplatin, and etoposide (B1684455) in a human non-small-cell lung cancer cell line. deepdyve.com These findings suggest the potential utility of combining KRN5500 with these platinum-based compounds and etoposide in chemotherapy. deepdyve.com

The table below summarizes the preclinical findings on the synergistic interactions of KRN5500 with other antineoplastic agents.

Preclinical Synergistic Interactions of KRN5500

| Cell Line | Combination Agent | Observed Effect |

|---|---|---|

| PC14 (Human Non-Small-Cell Lung Cancer) | Cisplatin | Synergism |

| PC14 (Human Non-Small-Cell Lung Cancer) | Carboplatin | Marked Synergistic Interaction |

| PC14 (Human Non-Small-Cell Lung Cancer) | Etoposide | Marked Synergistic Interaction |

Data derived from in vitro studies on the effects of KRN5500 in combination with other anticancer drugs. deepdyve.com

Another example is the anthracycline aclarubicin , which demonstrated strong synergistic effects when combined with gemcitabine (B846) in pancreatic ductal adenocarcinoma cell lines. universiteitleiden.nl This synergy was observed at dose ranges where the individual agents were ineffective. universiteitleiden.nl Such preclinical data supports the further investigation of these combination regimens. universiteitleiden.nlashpublications.org

Exploration of Synergistic Effects with Natural Compounds and Bioactive Extracts

A review of the available scientific literature did not yield any preclinical studies specifically examining the synergistic effects of this compound when combined with natural compounds or bioactive extracts. While the combination of natural products with conventional chemotherapeutic agents is an active area of research to enhance anticancer activity and overcome drug resistance, there is no specific data concerning this compound in this context. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Morpholinoanthracycline MX, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves anthracycline backbone modification with morpholine derivatives. Key steps include:

- Structural Confirmation : Use high-resolution NMR and mass spectrometry to verify the morpholino substitution pattern .

- Purity Assessment : Employ HPLC with photodiode array detection (≥95% purity threshold) and elemental analysis for batch consistency .

- Reproducibility : Document reaction conditions (e.g., solvent ratios, temperature gradients) in the Experimental section, adhering to journal guidelines for supplementary data submission .

Q. How does this compound compare to doxorubicin in terms of cytotoxicity and selectivity in in vitro cancer models?

- Methodological Answer :

- Experimental Design : Use standardized cell lines (e.g., HepG2 for hepatocellular carcinoma) with parallel dosing (e.g., 0.1–10 μM) for both compounds.

- Data Collection : Measure IC₅₀ values via MTT assays and assess selectivity using non-cancerous cell lines (e.g., HEK293).

- Analysis : MX2 (a morpholinoanthracycline) showed 3-fold lower IC₅₀ than doxorubicin in multidrug-resistant murine leukemia P388 cells . Report discrepancies in cell line responsiveness using ANOVA with post-hoc tests .

Advanced Research Questions

Q. What mechanisms underlie this compound’s efficacy against multidrug-resistant (MDR) cancers, and how can researchers validate these pathways?

- Methodological Answer :

- Hypothesis Testing : MX may bypass P-glycoprotein (P-gp)-mediated efflux. Validate via:

- Competitive Binding Assays : Compare MX accumulation in MDR1-transfected vs. parental cells using flow cytometry .

- Gene Expression Profiling : Quantify MDR1 mRNA levels via qRT-PCR in MX-treated vs. untreated resistant cells .

- Contradictions : Some studies report partial P-gp inhibition; address this by testing MX in combination with verapamil (a P-gp inhibitor) .

Q. How can researchers optimize in vivo pharmacokinetic (PK) and toxicity profiles of MX while maintaining antitumor activity?

- Methodological Answer :

- PK Studies : Use murine xenograft models with serial plasma sampling. Analyze MX bioavailability via LC-MS/MS and compare tissue distribution to doxorubicin .

- Toxicity Mitigation : Monitor cardiotoxicity biomarkers (e.g., troponin I) and hepatic enzymes. Adjust dosing schedules (e.g., weekly vs. bolus) to reduce cumulative toxicity .

- Ethical Compliance : Follow institutional guidelines for humane endpoints and sample size justification .

Q. What strategies resolve contradictory data on MX’s DNA intercalation vs. topoisomerase II inhibition modes of action?

- Methodological Answer :

- Comparative Assays : Perform DNA-unwinding assays and topoisomerase II activity measurements in parallel.

- Structural Analysis : Use molecular docking simulations to predict MX-DNA vs. MX-topoisomerase binding affinities .

- Meta-Analysis : Systematically review existing datasets via PRISMA guidelines, highlighting assay variability (e.g., buffer conditions, enzyme isoforms) .

Methodological Frameworks for Rigor

- Experimental Design : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .

- Data Contradiction Analysis : Apply triangulation by cross-validating results with orthogonal techniques (e.g., fluorescence microscopy + Western blot) .

- Ethical Compliance : Declare conflicts of interest and data-sharing plans in submission cover letters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.